

2-Aminoacridone: A Technical Guide to its Chemical Properties, Structure, and Applications

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Compound of Interest

Compound Name: 2-Aminoacridone

Cat. No.: B130535

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Introduction

2-Aminoacridone, also known as 2-amino-9(10H)-acridinone or by its common abbreviation AMAC, is a highly fluorescent aromatic compound. Its significance in biomedical research and analytics stems primarily from its utility as a derivatizing agent for the sensitive detection of carbohydrates and glycans. This technical guide provides a comprehensive overview of the chemical properties, structural features, and key applications of **2-aminoacridone**, with a focus on the experimental methodologies that underpin its use.

Chemical Structure and Identification

2-Aminoacridone is a tricyclic aromatic compound featuring a central acridine ring system with a ketone group at position 9 and an amino group at position 2. This structure is responsible for its characteristic fluorescence.

Table 1: Structural and Identification Data for **2-Aminoacridone**

Identifier	Value
IUPAC Name	2-aminoacridin-9(10H)-one
Synonyms	2-Amino-9(10H)-acridinone, AMAC
CAS Number	27918-14-5[1]
Molecular Formula	C ₁₃ H ₁₀ N ₂ O[1]
SMILES String	<chem>Nc1ccc2Nc3ccccc3C(=O)c2c1</chem>
InChI String	1S/C13H10N2O/c14-8-5-6-12-10(7-8)13(16)9-3-1-2-4-11(9)15-12/h1-7H,14H2,(H,15,16)[2]
InChI Key	PIGCSKVALLVWKU-UHFFFAOYSA-N

Physicochemical Properties

The physicochemical properties of **2-aminoacridone** are crucial for its application as a fluorescent label, dictating its solubility in various solvents and its behavior in analytical systems.

Table 2: Physicochemical Properties of **2-Aminoacridone**

Property	Value
Molecular Weight	210.23 g/mol
Appearance	Yellow to dark yellow powder
Melting Point	301-303 °C
Boiling Point	442.5 ± 34.0 °C (Predicted)
Density	1.306 ± 0.06 g/cm ³ (Predicted)
Solubility	Soluble in DMF and DMSO
pKa	4.00 ± 0.20 (Predicted)
Fluorescence λ_{ex}	420 nm (in 0.1 M Tris pH 8.0)
Fluorescence λ_{em}	542 nm (in 0.1 M Tris pH 8.0)

Experimental Protocols

Synthesis of 2-Aminoacridone (Plausible Route)

While a specific, detailed, and publicly available protocol for the synthesis of **2-aminoacridone** is not readily found in the literature, a plausible and common method for the synthesis of the acridone core is via an Ullmann condensation followed by cyclization. The following is a representative protocol based on established chemical principles for the synthesis of related acridone structures.

Reaction Scheme:

- Ullmann Condensation: 2-Chlorobenzoic acid is reacted with a suitable aniline derivative.
- Cyclization: The resulting N-phenylanthranilic acid is then cyclized in the presence of a strong acid to form the acridone ring.

Materials:

- 2-Chlorobenzoic acid
- 4-Nitroaniline
- Potassium carbonate
- Copper(I) iodide
- N,N-Dimethylformamide (DMF)
- Concentrated sulfuric acid
- Sodium borohydride (for reduction of the nitro group)
- Palladium on carbon (for catalytic hydrogenation)
- Methanol
- Ethyl acetate

- Hydrochloric acid
- Sodium hydroxide

Procedure:

- Step 1: Synthesis of 2-((4-nitrophenyl)amino)benzoic acid.
 - In a round-bottom flask, combine 2-chlorobenzoic acid (1 equivalent), 4-nitroaniline (1.1 equivalents), potassium carbonate (2 equivalents), and copper(I) iodide (0.1 equivalents) in DMF.
 - Heat the mixture under an inert atmosphere (e.g., nitrogen) at 120-140°C for 12-24 hours, monitoring the reaction by TLC.
 - After cooling, pour the reaction mixture into water and acidify with hydrochloric acid to precipitate the product.
 - Filter the precipitate, wash with water, and dry to yield 2-((4-nitrophenyl)amino)benzoic acid.
- Step 2: Cyclization to 2-Nitroacridone.
 - Slowly add the dried 2-((4-nitrophenyl)amino)benzoic acid to concentrated sulfuric acid at 0°C.
 - Heat the mixture to 100°C for 2-4 hours.
 - Carefully pour the reaction mixture onto ice to precipitate the 2-nitroacridone.
 - Filter the yellow precipitate, wash with water until the washings are neutral, and dry.
- Step 3: Reduction to **2-Aminoacridone**.
 - Suspend the 2-nitroacridone in methanol.
 - Add a catalytic amount of palladium on carbon (10% w/w).

- Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).
- Alternatively, the reduction can be carried out using sodium borohydride in a suitable solvent system.
- Filter the catalyst and evaporate the solvent.
- The crude product can be purified by recrystallization or column chromatography to yield pure **2-aminoacridone**.

HPLC Method for Purity Determination (Representative)

A specific, validated HPLC method for the purity determination of **2-aminoacridone** is not publicly detailed. However, a general reversed-phase HPLC method suitable for the analysis of fluorescent aromatic compounds can be employed. The following is a representative protocol adapted from the analysis of a structurally similar compound, 2-amino-6-bromopyridine, and is expected to provide good separation for **2-aminoacridone** and related impurities.

Instrumentation:

- HPLC system with a gradient pump, autosampler, column oven, and a fluorescence detector. A UV detector can also be used for initial method development.

Chromatographic Conditions:

- Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
- Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient:
 - 0-5 min: 10% B
 - 5-25 min: 10-90% B

- 25-30 min: 90% B
- 30.1-35 min: 10% B (re-equilibration)
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection (Fluorescence): Excitation at 420 nm, Emission at 542 nm.
- Injection Volume: 10 µL.

Sample Preparation:

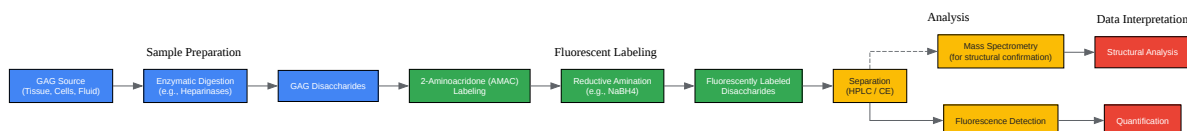
- Dissolve approximately 1 mg of **2-aminoacridone** in 1 mL of a mixture of Mobile Phase A and B (90:10) to create a 1 mg/mL stock solution. Further dilute as necessary for analysis.

Applications in Glycan Analysis

The primary application of **2-aminoacridone** is as a fluorescent labeling agent for the analysis of glycosaminoglycans (GAGs) and other carbohydrates. The primary amine group of **2-aminoacridone** reacts with the aldehyde group at the reducing end of a carbohydrate to form a Schiff base, which is then reduced to a stable, fluorescently tagged secondary amine. This derivatization significantly enhances the sensitivity of detection in techniques like HPLC and capillary electrophoresis.

Experimental Workflow for GAG Disaccharide Analysis

The following diagram illustrates a typical workflow for the analysis of GAG-derived disaccharides using **2-aminoacridone** labeling.



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